1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide
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Overview
Description
1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group and a carboxamide group. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide can be synthesized through a [3+2] cycloaddition reaction between nitriles and sodium azide in the presence of a catalyst . This method is efficient and applicable to a range of nitriles, including aliphatic, aromatic, and heterocyclic nitriles .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce a variety of benzyl-substituted tetrazoles .
Scientific Research Applications
1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with molecular targets through its tetrazole ring and benzyl group. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of specific enzymes, such as cytochrome P450 . The benzyl group can enhance the compound’s lipophilicity, improving its membrane permeability and bioavailability .
Comparison with Similar Compounds
1-benzyl-1H-1,2,3,4-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Methyl-1H-tetrazole
- 1H-Tetrazole-5-acetic acid
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzyl group and a carboxamide group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
1-benzyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(15)9-11-12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGDGIVELBDODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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